(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyrazine derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in diabetes and cancer .
Pharmacokinetics
Similar compounds have been reported to have favorable adme properties .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a methylsulfonyl chloride to introduce the methylsulfonyl group. The resulting intermediate is then reacted with a pyrazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(15,16)8-2-5-13(7-8)10(14)9-6-11-3-4-12-9/h3-4,6,8H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDCKDHYJJBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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